molecular formula C12H25N5O3 B12098767 RI

RI

Cat. No.: B12098767
M. Wt: 287.36 g/mol
InChI Key: QYLJIYOGHRGUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has a molecular formula of C12H25N5O3 and a molecular weight of 287.36 g/mol . This compound is known for its role as a metabolite and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ARG-ILE-OH ACETATE SALT typically involves the coupling of L-arginine and L-isoleucine. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of H-ARG-ILE-OH ACETATE SALT may involve large-scale peptide synthesis techniques, which are optimized for high yield and purity. These methods often utilize automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-ARG-ILE-OH ACETATE SALT can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dipeptide, while reduction may produce reduced forms of the compound .

Scientific Research Applications

H-ARG-ILE-OH ACETATE SALT has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-ARG-ILE-OH ACETATE SALT involves its interaction with specific molecular targets and pathways. As an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This results in the relaxation of blood vessels and a reduction in blood pressure . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-ARG-ILE-OH ACETATE SALT is unique due to its specific combination of L-arginine and L-isoleucine residues, which confer distinct biochemical properties. Its dual role as an ACE inhibitor and antioxidant makes it particularly valuable in hypertension and oxidative stress research .

Properties

IUPAC Name

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N5O3/c1-3-7(2)9(11(19)20)17-10(18)8(13)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLJIYOGHRGUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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